molecular formula C19H18N2O B602351 (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone CAS No. 944267-48-5

(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone

Cat. No.: B602351
CAS No.: 944267-48-5
M. Wt: 290.36
InChI Key:
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Description

(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone is a complex organic compound that features an imidazole ring substituted with a benzyl group and a methanone group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Methanone Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzyl and methanone groups can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

  • (1-benzyl-1H-imidazol-2-yl)(phenyl)methanone
  • (1-benzyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
  • (1-benzyl-1H-imidazol-2-yl)(3,4-dimethylphenyl)methanone

Uniqueness: (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its pharmacological and material properties compared to similar compounds.

Properties

CAS No.

944267-48-5

Molecular Formula

C19H18N2O

Molecular Weight

290.36

Origin of Product

United States

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